molecular formula C9H13NO B2752981 8-Aminospiro[3.5]non-7-EN-6-one CAS No. 1089708-69-9

8-Aminospiro[3.5]non-7-EN-6-one

Cat. No. B2752981
CAS RN: 1089708-69-9
M. Wt: 151.209
InChI Key: SABZYAFPBOUXLP-UHFFFAOYSA-N
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Description

8-Aminospiro[3.5]non-7-EN-6-one is a chemical compound with the CAS Number: 1089708-69-9 and a molecular weight of 151.21 . Its molecular formula is C9H13NO .


Molecular Structure Analysis

The molecular structure of 8-Aminospiro[3.5]non-7-EN-6-one is represented by the formula C9H13NO . The compound is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom .


Physical And Chemical Properties Analysis

8-Aminospiro[3.5]non-7-EN-6-one has a molecular weight of 151.21 . It’s stored at a temperature of 2-8°C . The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 277.4±30.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Biological Affinity

  • Spiroethers and Aminoglycoside Analogues : Spiroethers, including compounds related to 8-Aminospiro[3.5]non-7-EN-6-one, have been synthesized to evaluate their affinities for the bacterial A site, demonstrating the potential for disrupting protein synthesis through binding to ribosomal RNA. These studies highlight the importance of structural elements in molecular recognition and the potential for drug discovery (Katsoulis et al., 2011).

Catalytic Applications

  • Organocatalytic Asymmetric Reactions : Research has shown the utility of amino acids and amines in catalyzing hetero-domino reactions involving spiro[cyclohexane-1,2'-indan]-1',3',4-triones, demonstrating the synthesis of complex molecules with potential applications in drug design and synthesis (Ramachary et al., 2004).

Material Science and Sensing

  • Thermal Switching of Spiropyran : Studies have developed approaches for thermal switching of spiropyrans based on nucleophilic-substitution reactions, opening pathways for rapid and selective colorimetric detection of specific amino acids, showcasing the adaptability of spiropyrans in sensing applications (Li et al., 2012).

Antiviral and Anticancer Research

  • Synthesis of Spirocyclic Compounds : Spirocyclic compounds derived from 8-Aminospiro[3.5]non-7-EN-6-one and similar structures have been investigated for their antiviral and anticancer activities, demonstrating the significant potential of these compounds in developing new therapeutic agents (Flefel et al., 2019).

Photochemistry and Complexation

  • Spiropyran Metal Complexes : Research into spiropyran metal complexes has revealed their photoresponsive nature in solution, suggesting applications in material science where stimuli-responsive properties are desired (Feuerstein et al., 2019).

Safety And Hazards

The safety information available indicates that 8-Aminospiro[3.5]non-7-EN-6-one may be harmful if swallowed (Hazard Statements H302) . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling instructions .

properties

IUPAC Name

6-aminospiro[3.5]non-6-en-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-4-8(11)6-9(5-7)2-1-3-9/h4H,1-3,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABZYAFPBOUXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=CC(=O)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminospiro[3.5]non-7-EN-6-one

Synthesis routes and methods

Procedure details

10 g 8-hydroxyspiro[3.5]non-7-en-6-one and 10.1 g ammonium acetate are dissolved in 100 ml toluene and 3.2 ml acetic acid. The mixture is refluxed for 2 hours using a Dean-Stark trap. After cooling to room temperature the mixture is cautiously added to 200 ml of a saturated solution of sodium bicarbonate and 100 g ice. Then the mixture is stirred for 15 minutes, the solid product is collected by filtration and dried at 50° C. in vacuo.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
solvent
Reaction Step Three

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